molecular formula C6H9IN2 B580958 5-Iodo-1-isopropylpyrazole CAS No. 1345471-54-6

5-Iodo-1-isopropylpyrazole

Cat. No.: B580958
CAS No.: 1345471-54-6
M. Wt: 236.056
InChI Key: ZIGKBLQYJMQQQE-UHFFFAOYSA-N
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Description

5-Iodo-1-isopropylpyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms The presence of an iodine atom at the 5-position and an isopropyl group at the 1-position makes this compound a unique derivative of pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-isopropylpyrazole can be achieved through several methods. One common approach involves the iodination of 1-isopropylpyrazole. This can be done using iodine monochloride (ICl) in the presence of a base such as lithium carbonate (Li2CO3) at room temperature . Another method involves the reaction of pyrazole with isopropyl iodide under basic conditions to introduce the isopropyl group, followed by iodination at the 5-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropylpyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with these targets through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1-isopropylpyrazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its ability to form halogen bonds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

5-iodo-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGKBLQYJMQQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718445
Record name 5-Iodo-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-54-6
Record name 5-Iodo-1-(1-methylethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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